

Application of Ruxolitinib (JAK2-IN-10*) in Leukemia Cell Lines

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Compound of Interest

Compound Name: JAK2-IN-10

Cat. No.: B12366677

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*NOTE: "JAK2-IN-10" is a placeholder name. This document details the application of the well-characterized and clinically relevant JAK1/2 inhibitor, Ruxolitinib (also known as INCB018424), in leukemia cell lines.

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the signal transduction of various cytokines and growth factors that are crucial for hematopoiesis. Dysregulation of the JAK/STAT signaling pathway, often due to activating mutations in the JAK2 gene (e.g., V617F), is a key driver in the pathogenesis of various hematological malignancies, including myeloproliferative neoplasms (MPNs) and certain types of leukemia.[1] Constitutive activation of JAK2 leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5, which then translocate to the nucleus to regulate the transcription of genes involved in cell proliferation, survival, and differentiation. This aberrant signaling contributes to the uncontrolled growth of leukemic cells.

Ruxolitinib is a potent and selective inhibitor of both JAK1 and JAK2.[2][3] By competing with ATP for the kinase domain of JAK1 and JAK2, ruxolitinib effectively blocks their phosphorylation activity. This inhibition leads to a downstream reduction in the phosphorylation of STAT proteins, thereby interrupting the oncogenic signaling cascade. In leukemia cell lines harboring JAK2 mutations or exhibiting hyperactive JAK/STAT signaling, ruxolitinib has been

shown to inhibit proliferation, induce apoptosis, and arrest the cell cycle.[4][5] These characteristics make ruxolitinib a valuable tool for investigating the role of the JAK/STAT pathway in leukemia and for the preclinical evaluation of potential therapeutic strategies.

Data Presentation

The following tables summarize the quantitative data on the effects of ruxolitinib in various leukemia cell lines.

Cell Line	Leukemia Type	JAK2 Status	IC50 (nM)	Assay	Reference
Ba/F3-JAK2V617F	Pro-B Cell Leukemia (Murine)	V617F Mutant	127	Cell Proliferation	[2]
HEL	Erythroleukemia	V617F Homozygous	~110	Cell Proliferation	Not explicitly in snippets, but implied by JAK2V617F positivity
K-562	Chronic Myeloid Leukemia	Wild-Type	20,000 (20 μ M)	WST-1	[6][7]
Nalm-6 (MLL-r)	B-Cell Precursor Acute Lymphoblastic Leukemia	Wild-Type	Not specified, but dose-dependent inhibition observed	CCK8	[4][5]

Table 1: Anti-proliferative Activity of Ruxolitinib in Leukemia Cell Lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of ruxolitinib in inhibiting the proliferation of various leukemia cell lines.

Cell Line	Leukemia Type	Treatment Conditions	Apoptosis Induction	Assay	Reference
Nalm-6 (MLL-r)	B-Cell Precursor Acute Lymphoblastic Leukemia	Ruxolitinib (concentration not specified), 24h	Significant increase in apoptosis from 4.8% to 26.8%	Annexin V/PI Staining	[4]

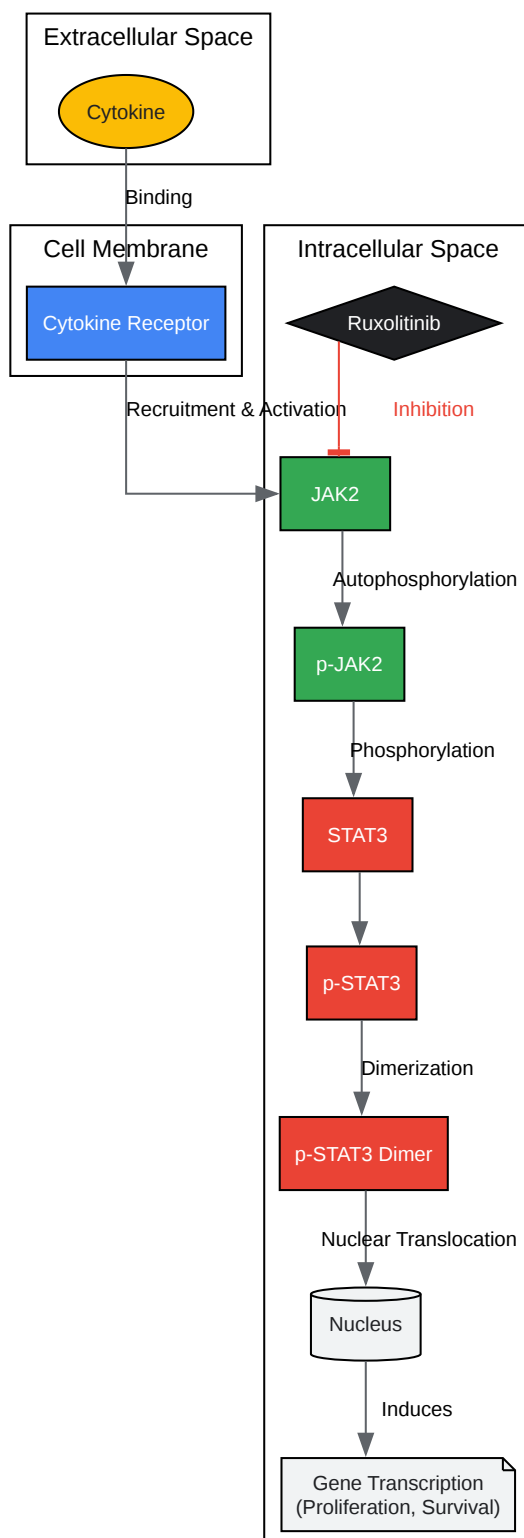
Table 2: Pro-apoptotic Effects of Ruxolitinib on Leukemia Cell Lines. This table highlights the ability of ruxolitinib to induce programmed cell death in leukemia cells.

Cell Line	Leukemia Type	Treatment Conditions	Effect on STAT3 Phosphorylation	Assay	Reference
Nalm-6 (MLL-r)	B-Cell Precursor Acute Lymphoblastic Leukemia	Ruxolitinib	Reduction in p-STAT3 levels	Western Blot	[8]
IL-6 stimulated PBMC	N/A	Ruxolitinib	Inhibition of IL-6 induced STAT3 phosphorylation	Western Blot	[3]

Table 3: Inhibition of STAT3 Phosphorylation by Ruxolitinib. This table demonstrates the on-target effect of ruxolitinib in blocking the downstream signaling of the JAK/STAT pathway.

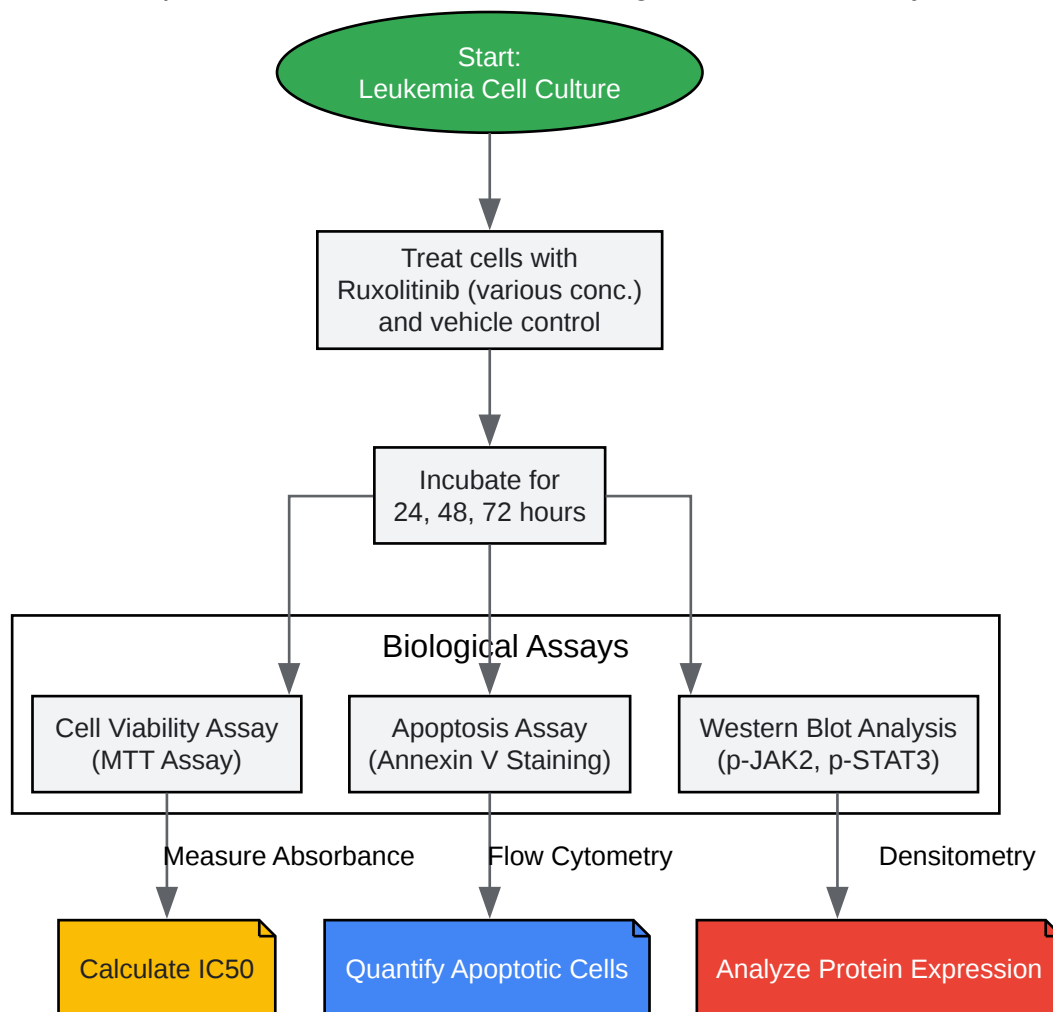
Mandatory Visualization

JAK/STAT Signaling Pathway and Inhibition by Ruxolitinib

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Caption: Mechanism of Ruxolitinib action on the JAK/STAT pathway.

Experimental Workflow for Assessing Ruxolitinib Efficacy



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Caption: Workflow for evaluating Ruxolitinib in leukemia cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of ruxolitinib on leukemia cell lines.^{[9][10][11]}

Materials:

- Leukemia cell lines (e.g., K-562, Nalm-6)

- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Ruxolitinib (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- 96-well plates
- Microplate reader

Procedure:

- Seed leukemia cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 μ L of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
- Prepare serial dilutions of ruxolitinib in culture medium. Add 100 μ L of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
- Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
- Add 10 μ L of MTT solution (5 mg/mL) to each well.
- Incubate the plate for 4 hours at 37°C.
- Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Incubate the plate overnight at 37°C.
- Measure the absorbance at 570 nm using a microplate reader.

- Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the quantitative analysis of apoptosis in leukemia cells treated with ruxolitinib using flow cytometry.^[1]

Materials:

- Leukemia cell lines
- Ruxolitinib
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Seed leukemia cells in 6-well plates and treat with the desired concentration of ruxolitinib or vehicle control for 24 hours.
- Harvest the cells by centrifugation at 300 x g for 5 minutes.
- Wash the cells twice with cold PBS.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.

- Analyze the samples by flow cytometry within one hour.
- Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Western Blot Analysis for JAK/STAT Signaling

This protocol outlines the procedure for detecting the phosphorylation status of JAK2 and STAT3 in leukemia cells following ruxolitinib treatment.

Materials:

- Leukemia cell lines
- Ruxolitinib
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-phospho-JAK2 (Tyr1007/1008)
 - Rabbit anti-JAK2
 - Rabbit anti-phospho-STAT3 (Tyr705)
 - Rabbit anti-STAT3
 - Mouse or Rabbit anti- β -actin or anti-GAPDH (loading control)

- HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Seed leukemia cells and treat with ruxolitinib or vehicle control for the desired time.
- Harvest and wash the cells with cold PBS.
- Lyse the cells in RIPA buffer on ice for 30 minutes.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
- Determine the protein concentration of each lysate using the BCA assay.
- Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Strip the membrane (if necessary) and re-probe for total protein (e.g., anti-STAT3) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.

- Quantify the band intensities using densitometry software.

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